![molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5](/img/structure/B2539128.png)
2-Bromoindolo[3,2,1-jk]carbazole
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Overview
Description
2-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with the molecular formula C18H10BrN and a molecular weight of 320.19 g/mol . This compound is characterized by a fully planarized arylamine building block, which can be weakly electron-accepting or electron-donating . It is commonly used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is as follows :
- Dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL) in a 100 mL single-necked flask and place it in ice water.
- Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) in portions and allow the reaction to proceed at room temperature overnight.
- Extract the reaction solution three times with dichloromethane (DCM) and wash three times with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the product using column chromatography with petroleum ether/DCM (5:1) as the eluent to obtain this compound as a white solid with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Host Materials for TADF Emitters
One of the primary applications of 2-Bromoindolo[3,2,1-jk]carbazole is as a host material in thermally activated delayed fluorescence (TADF) OLEDs. Its fully planarized structure allows for efficient charge transport and exciton management, which are crucial for enhancing the performance of OLED devices. Studies have shown that ICz-Br can be used to design efficient blue TADF emitters, significantly improving the device efficiency while minimizing roll-off in luminance .
Bipolar Host Materials
ICz-Br also serves as a bipolar host material, which means it can facilitate both electron and hole transport. This dual functionality is essential for achieving balanced charge injection and transport in OLEDs, leading to improved device performance. Research indicates that modifications to the ICz-Br structure can further enhance its electronic properties, making it suitable for various color emissions in OLEDs .
Organic Photovoltaics (OPVs)
Sensitizers in Dye-Sensitized Solar Cells
Recent studies have explored the use of this compound derivatives as sensitizers in dye-sensitized solar cells (DSSCs). These derivatives have shown promising results in enhancing light absorption and energy conversion efficiency. The incorporation of ICz-Br into DSSC architectures has been linked to improved charge separation and transport, thereby increasing overall device performance .
Building Blocks for Organic Electronics
Solution-Processable Materials
ICz-Br has been utilized as a building block for creating solution-processable organic electronic materials. The introduction of alkyl chains to the indolo[3,2,1-jk]carbazole scaffold has been shown to enhance solubility without significantly affecting photophysical properties. This solubility improvement allows for easier processing methods such as spin-coating or inkjet printing, which are advantageous for large-scale production of organic electronic devices .
Conductive Thin Films
Another notable application of ICz-Br is in the production of conductive thin films that exhibit redox-active properties. These films are essential for various electronic applications, including sensors and transistors. The unique electronic characteristics of ICz-Br enable it to function effectively in these roles, providing a pathway for developing advanced electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromoindolo[3,2,1-jk]carbazole is primarily related to its electronic properties. The fully planarized arylamine building block allows it to act as an electron donor or acceptor, facilitating various chemical reactions and interactions with other molecules . This property is particularly useful in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials for OLEDs .
Comparison with Similar Compounds
2-Bromoindolo[3,2,1-jk]carbazole can be compared with other indolocarbazole derivatives, such as :
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.
6-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with the bromine atom at a different position.
9H-Carbazole: A simpler carbazole derivative without the indole fusion.
The uniqueness of this compound lies in its specific electronic properties and structural configuration, making it particularly suitable for applications in advanced materials and electronic devices.
Biological Activity
2-Bromoindolo[3,2,1-jk]carbazole is a member of the carbazole family, which is recognized for its diverse biological activities. Carbazoles, including their derivatives, have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its complex fused-ring structure that enhances its biological activity. The presence of bromine as a substituent can influence its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of carbazole derivatives, including this compound. A study demonstrated that carbazole compounds exhibit significant antifungal activity by inhibiting fungal plasma membrane proton adenosine triphosphatase (H+-ATPase), leading to fungal cell death after short exposure times .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity | Mechanism of Action |
---|---|---|
Candida albicans | Inhibited | H+-ATPase inhibition |
Staphylococcus aureus | Moderate inhibition | Disruption of membrane integrity |
Escherichia coli | Significant inhibition | Non-covalent bonding with bacterial DNA gyrase |
Antitumor Activity
The antitumor properties of this compound have also been investigated. It has been shown to inhibit the activation of signal transducer and activator of transcription (STAT3), a key player in tumorigenesis. Compounds derived from carbazoles have demonstrated significant cytotoxicity against various cancer cell lines .
Case Study: STAT3 Inhibition
In a recent study, several N-substituted carbazole derivatives were synthesized and evaluated for their ability to inhibit STAT3 activation. Notably, compounds exhibited up to 95% inhibition at concentrations as low as 50 µM. This suggests that modifications at the N-position can enhance the antitumor efficacy of carbazole derivatives .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that certain carbazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For example, a study found that specific substitutions on the carbazole scaffold significantly improved neuroprotective activity against glutamate-induced cell injury at concentrations as low as 3 µM .
Table 2: Neuroprotective Activity
Compound | Concentration (µM) | Neuroprotective Effect |
---|---|---|
This compound | 3 | Significant reduction in cell death |
N-phenyl-9H-carbazole | 30 | Moderate neuroprotection |
Properties
IUPAC Name |
10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQSJLJBZFEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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